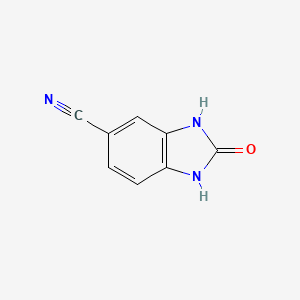

2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-oxo-1,3-dihydrobenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMERLJKYKSAIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469901 | |

| Record name | 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221289-88-9 | |

| Record name | 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile from 3,4-diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry. This document details a validated synthetic protocol, reaction mechanisms, and the broader context of its application in drug discovery, particularly as a potential kinase inhibitor.

Introduction

Benzimidazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. The 2-oxo-benzimidazole (benzimidazolone) core, in particular, is a key feature in a number of pharmacologically active compounds. This guide focuses on the synthesis of the 5-carbonitrile substituted derivative, a valuable intermediate for the development of novel therapeutics.

Synthetic Pathway and Experimental Protocol

The primary and most documented method for the synthesis of this compound from 3,4-diaminobenzonitrile involves a cyclization reaction using N,N'-Carbonyldiimidazole (CDI) as a phosgene equivalent. This reagent offers a safer and more convenient alternative to gaseous phosgene or its liquid derivatives like triphosgene.

Method 1: N,N'-Carbonyldiimidazole (CDI) Mediated Cyclization

This method proceeds under mild conditions with a straightforward workup procedure.

Reaction Scheme:

An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile . This document collates available data on its chemical characteristics, outlines detailed experimental protocols for its synthesis and property determination, and explores the biological context of the broader benzimidazole scaffold.

Core Physicochemical Properties

This compound, a derivative of the versatile benzimidazole scaffold, possesses a unique combination of functional groups that dictate its physical and chemical behavior. The benzimidazole core is a prominent feature in many pharmacologically active molecules.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical identifiers and properties for this compound. While extensive experimental data for this specific molecule is limited in public literature, the available information is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-oxo-1,3-dihydro-1H-benzimidazole-5-carbonitrile | N/A |

| CAS Number | 221289-89-9 | [2][3][4] |

| Molecular Formula | C₈H₅N₃O | [2][3][4] |

| Molecular Weight | 159.14 g/mol | [2][3] |

| Appearance | Off-white solid | [2] |

| Purity | Typically available at ≥95% or ≥99% | [4] |

| Melting Point | Not explicitly reported in searched literature. | N/A |

| Boiling Point | Not explicitly reported in searched literature. | N/A |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF). Used a 40% acetone/hexane mixture as an eluent in column chromatography, suggesting some solubility in this system.[2] The parent benzimidazole is freely soluble in alcohol and soluble in aqueous acids/strong alkalis.[5] | [2] |

| pKa (Predicted) | A predicted pKa of a related compound, 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxaldehyde, is 11.78 ± 0.30, suggesting the N-H protons of the core structure are weakly acidic. | [6] |

| LogP | Not explicitly reported. A more complex derivative, 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide), has a calculated logP of 3.01. | [7] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of physicochemical data. This section provides a protocol for the synthesis of the title compound based on published literature and outlines standard procedures for determining key physicochemical parameters.

Synthesis of this compound

The following protocol is adapted from a documented synthesis route.[2][3]

Reaction:

-

Starting Materials: 3,4-Diaminobenzonitrile and 1,1'-Carbonyldiimidazole (CDI).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Under an inert argon atmosphere and at room temperature, dissolve 3,4-diaminobenzonitrile (1.0 equivalent) in anhydrous THF.

-

Add 1,1'-Carbonyldiimidazole (1.0 equivalent) to the solution.

-

Stir the reaction mixture for approximately 16 hours at room temperature.

-

Monitor the reaction for completion using an appropriate method (e.g., TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography.

-

Elute the column with a mixture of 40% acetone in hexane to yield the final product as an off-white solid.[2]

-

Below is a workflow diagram illustrating the synthesis and purification process.

Determination of Aqueous Solubility (Shake-Flask Method)

This standard OECD-recommended protocol can be used to determine the water solubility of the compound.

-

Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated aqueous solution.[8]

-

Quantification: Carefully withdraw a known volume of the clear supernatant.

-

Analysis: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as mg/L or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the acid dissociation constant (pKa).[9]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix) to a known concentration (typically at least 10⁻⁴ M).[9][10]

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.[10]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[10]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[11]

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key measure of lipophilicity. The shake-flask method is the gold standard for its determination.[12]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a small, known amount of the compound in one of the phases. Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[13]

-

Phase Separation: Allow the two phases (n-octanol and water) to separate completely. Centrifugation can be used to break up any emulsions.[14]

-

Quantification: Determine the concentration of the compound in each of the two phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).[13]

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]

Biological Context and Signaling Pathways

While the specific biological activity of this compound is not widely reported, its structural analogs have shown significant activity, particularly as modulators of serotonin (5-HT) receptors.[9][14] Derivatives of the 2,3-dihydro-2-oxo-1H-benzimidazole core have been synthesized and evaluated as potent antagonists and partial agonists for the 5-HT₄ and 5-HT₃ receptors.[9][16][17]

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial in various physiological processes, including gastrointestinal motility and cognitive function.

The diagram below illustrates a simplified signaling pathway for a Gs-coupled receptor like 5-HT₄.

References

- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE | 221289-88-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE, CasNo.221289-88-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Benzimidazole-5-carboxaldehyde, 2,3-dihydro-1-methyl-2-oxo- | 1554481-60-5 [chemicalbook.com]

- 7. Compound 2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis(N-benzylacetamide) -... [chemdiv.com]

- 8. quora.com [quora.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. enamine.net [enamine.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. acdlabs.com [acdlabs.com]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS: 221289-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS: 221289-88-9), a heterocyclic organic compound. While this specific molecule is readily available as a chemical intermediate, public domain data regarding its biological activity and potential therapeutic applications remains unpublished. This guide details the available physicochemical properties and a validated synthetic route. Furthermore, it contextualizes the potential pharmacological relevance of this compound by examining the well-documented activities of structurally related 2-oxo-2,3-dihydro-1H-benzimidazole derivatives. This document also presents a hypothetical experimental workflow for the initial biological screening of this compound, based on the known targets of its analogs.

Introduction

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role in a wide array of pharmacologically active agents. The fused benzene and imidazole rings provide a unique structural framework that can interact with various biological targets. The 2-oxo-benzimidazole core, in particular, is a key feature of several compounds investigated for their therapeutic potential. This guide focuses specifically on the 5-carbonitrile derivative, this compound, providing a centralized resource of its known chemical data and a prospective outlook on its potential research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 221289-88-9 | N/A |

| Molecular Formula | C₈H₅N₃O | [1] |

| Molecular Weight | 159.14 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.16 (br s, 1H), 11.04 (br s, 1H), 7.39 (dd, J = 8.1, 1.6 Hz, 1H), 7.30 (s, 1H), 7.06 (d, J = 8.2 Hz, 1H) | [1] |

Synthesis

A detailed, experimentally validated protocol for the synthesis of this compound has been reported.[1]

Reaction Scheme

The synthesis involves the cyclization of 3,4-diaminobenzonitrile with 1,1'-carbonyldiimidazole (CDI).

References

Spectroscopic Analysis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a molecule of interest in medicinal chemistry and materials science. This document focuses on its Nuclear Magnetic Resonance (NMR) spectroscopic profile, presenting both proton (¹H) and carbon-13 (¹³C) NMR data. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Atom Numbering

The chemical structure of this compound is depicted below, with atoms numbered for unambiguous assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 11.16 | br s | - | N1-H |

| 11.04 | br s | - | N3-H |

| 7.39 | dd | 8.1, 1.6 | H6 |

| 7.30 | s | - | H4 |

| 7.06 | d | 8.2 | H7 |

br s = broad singlet, dd = doublet of doublets, d = doublet

¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) [ppm] | Assignment |

| ~155 | C2 (C=O) |

| ~135 | C7a |

| ~130 | C3a |

| ~125 | C5 |

| ~120 | C-CN |

| ~118 | C6 |

| ~110 | C4 |

| ~105 | C7 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via the reaction of 3,4-diaminobenzonitrile with N,N'-carbonyldiimidazole.[1][2]

-

Procedure: To a solution of 3,4-diaminobenzonitrile (1.5 mmol) in tetrahydrofuran (THF, 10 mL) at room temperature and under an inert atmosphere (e.g., argon), N,N'-carbonyldiimidazole (1.5 mmol) is added.[1][2] The resulting mixture is stirred for 16 hours.[1][2] Following the completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of acetone and hexane (e.g., 40% acetone/hexane) as the eluent to yield this compound as an off-white solid.[1][2]

NMR Spectroscopic Analysis

-

Instrumentation: ¹H NMR spectra are typically recorded on a 400 MHz NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, in this case, DMSO-d₆.

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Conceptual Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Conceptual workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

molecular structure and IUPAC name of "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC name, physicochemical properties, synthesis, and spectral characterization of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Molecular Structure and IUPAC Name

The compound with the chemical name this compound is a heterocyclic organic molecule. Its structure consists of a fused benzene and imidazole ring system, with a carbonyl group at the 2-position of the imidazole ring and a nitrile group attached to the 5-position of the benzene ring.

IUPAC Name: this compound

Molecular Formula: C₈H₅N₃O[1][2]

Canonical SMILES: N#Cc1ccc2[nH]c(=O)[nH]c2c1

Molecular Weight: 159.15 g/mol [1][3]

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 159.15 g/mol | [1][3] |

| Molecular Formula | C₈H₅N₃O | [1][2] |

| Appearance | Off-white solid | [1][4] |

| LogP | 1.37 | [3] |

| Rotatable Bonds | 0 | [3] |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the reaction of 3,4-diaminobenzonitrile with 1,1'-carbonyldiimidazole (CDI).[1][4]

Experimental Procedure:

-

Under an inert argon atmosphere and at room temperature, dissolve 3,4-diaminobenzonitrile (1.5 mmol, 200 mg) in anhydrous tetrahydrofuran (THF) (10 mL).

-

To this solution, add N,N'-carbonyldiimidazole (1.5 mmol, 243 mg).

-

Stir the resulting reaction mixture for 16 hours at room temperature.

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Purify the crude product using silica gel column chromatography. Elute with a 40% acetone in hexane mixture.

-

The final product, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile, is obtained as an off-white solid (60 mg, 0.37 mmol, 24% yield).[1][4]

References

- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE, CasNo.221289-88-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. Hit2Lead | this compound | CAS# 221289-88-9 | MFCD06659795 | BB-4035620 [hit2lead.com]

- 4. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE | 221289-88-9 [chemicalbook.com]

Solubility Profile of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a heterocyclic compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document outlines a robust experimental protocol for its determination, offers a qualitative assessment of its likely solubility based on available information, and presents a generalized experimental workflow for solubility determination.

Introduction

This compound is a member of the benzimidazole family, a class of compounds known for their diverse pharmacological activities. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The absence of this data highlights the need for experimental determination to support further research and development.

Qualitative Solubility Assessment

Based on the available information regarding its synthesis and the general solubility characteristics of related benzimidazole compounds, a qualitative assessment of the solubility of this compound can be inferred:

-

Dimethyl Sulfoxide (DMSO): The compound is soluble in DMSO, as evidenced by the use of DMSO-d6 for 1H NMR analysis during its characterization[1].

-

Acetone/Hexane Mixtures: The purification of the compound is achieved using silica gel column chromatography with a 40% acetone/hexane mixture as the eluent, indicating at least partial solubility in this solvent system[1].

-

Alcohols: For the parent compound, benzimidazole, solubility in alcohols generally decreases as the length of the alcohol's alkyl chain increases[2][3]. A similar trend may be expected for this compound.

It is important to note that these are qualitative inferences, and experimental verification is necessary for any application requiring precise solubility values.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the thermodynamic solubility of this compound, a reliable method for establishing equilibrium solubility.

1. Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that an equilibrium saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or rotator within a constant temperature environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. Express the solubility in units such as mg/mL or µg/mL.

Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

Caption: A flowchart of the shake-flask method for solubility.

References

The Strategic Role of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among the diverse array of benzimidazole-based intermediates, 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile emerges as a particularly valuable building block. Its unique combination of a reactive nitrile handle and a privileged benzimidazolone core makes it a strategic starting point for the synthesis of potent and selective therapeutic agents. This technical guide provides an in-depth overview of its synthesis, properties, and its pivotal role in the development of novel drug candidates, with a focus on serotonin 5-HT4 receptor modulators.

Chemical Properties and Synthesis

This compound is a stable, off-white solid that serves as a versatile precursor in multi-step organic syntheses.[2][3] Its key chemical identifiers are summarized in the table below.

| Property | Value |

| CAS Number | 221289-88-9 |

| Molecular Formula | C₈H₅N₃O |

| Molecular Weight | 159.14 g/mol |

Table 1: Chemical Properties of this compound.

The synthesis of this intermediate is readily achievable through the cyclization of 3,4-diaminobenzonitrile with a suitable carbonyl source, such as N,N'-carbonyldiimidazole.[2][3]

Experimental Protocol: Synthesis of this compound[2][3]

Materials:

-

3,4-diaminobenzonitrile

-

N,N'-carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF), anhydrous

-

Acetone

-

Hexane

-

Silica gel for column chromatography

-

Argon gas

Procedure:

-

Under an inert argon atmosphere, dissolve 3,4-diaminobenzonitrile (1.0 eq) in anhydrous THF.

-

To this solution, add N,N'-carbonyldiimidazole (1.0 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, remove the THF by distillation under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of acetone and hexane (e.g., 40% acetone in hexane) as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as an off-white solid.

Quantitative Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.16 (br s, 1H), 11.04 (br s, 1H), 7.39 (dd, J = 8.1, 1.6 Hz, 1H), 7.30 (s, 1H), 7.06 (d, J = 8.2 Hz, 1H).[2][3]

Application as a Key Intermediate in Drug Discovery

The true value of this compound lies in its utility as a scaffold for generating libraries of bioactive molecules. The benzimidazolone core is a recognized pharmacophore for various biological targets, and the nitrile group offers a versatile handle for chemical elaboration. While direct synthesis of a marketed drug from this specific nitrile has not been prominently reported, its structural analogues are extensively used in the synthesis of potent 5-HT4 receptor modulators.

The 2-oxo-2,3-dihydro-1H-benzimidazole core has been successfully employed in the development of selective 5-HT4 receptor partial agonists and antagonists. These compounds have therapeutic potential in treating gastrointestinal motility disorders and cognitive impairments.

Synthesis of 5-HT4 Receptor Modulators

The general synthetic strategy involves the N-alkylation of the benzimidazolone core, followed by further functionalization. While the cited research on 5-HT4 receptor modulators does not start from the 5-carbonitrile derivative, the methodologies are highly relevant and adaptable for derivatives of this intermediate. The nitrile group could be envisioned to be transformed into other functional groups, such as an amine or a carboxylic acid, either before or after the core elaboration, to modulate the pharmacological profile of the final compounds.

A representative experimental workflow for the synthesis and screening of such compounds is illustrated below.

Quantitative Biological Data for 2-oxo-2,3-dihydro-1H-benzimidazole Derivatives

The following table summarizes the in vitro biological data for a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, demonstrating their high affinity and selectivity for the 5-HT4 receptor.

| Compound | R | R' | 5-HT₄ Ki (nM) | 5-HT₃ Ki (nM) | D₂ Ki (nM) | pKb (5-HT₄) | Intrinsic Activity (IA) |

| 5a | i-Pr | Me | 38.9 | >10000 | >10000 | - | 0.94 |

| 5h | i-Pr | Bu | 154 | >10000 | >10000 | 7.94 | Antagonist |

| 6a | Et | Me | 6.7 | 1340 | >10000 | 7.73 | Antagonist |

| 7a | c-Pr | Me | 12.3 | 2560 | >10000 | 7.55 | Antagonist |

Table 2: In vitro affinities and functional activities of selected 2-oxo-2,3-dihydro-1H-benzimidazole derivatives at 5-HT₄, 5-HT₃, and D₂ receptors. Data extracted from literature.

The 5-HT4 Receptor Signaling Pathway

The therapeutic effects of 5-HT4 receptor modulators are mediated through the Gs-alpha subunit of the G-protein coupled receptor (GPCR) signaling cascade. Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately modulating neurotransmitter release and neuronal excitability.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of novel therapeutic agents. Its straightforward synthesis and the presence of a modifiable nitrile group on a privileged benzimidazolone scaffold make it an attractive starting material for drug discovery campaigns, particularly in the pursuit of selective 5-HT4 receptor modulators. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical space and the generation of next-generation therapeutics.

References

Unlocking the Therapeutic Potential of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth overview of the core therapeutic applications, mechanisms of action, and pharmacological data associated with these compounds, offering a valuable resource for researchers and drug development professionals.

Core Therapeutic Applications

Derivatives of this compound have been investigated for a multitude of therapeutic applications, primarily as enzyme inhibitors and receptor modulators. These applications span several key disease areas:

-

Metabolic and Inflammatory Disorders: Certain derivatives have been identified as potent inhibitors of serine palmitoyltransferase (SPT). By modulating the sphingolipid biosynthesis pathway, these compounds hold promise for the treatment of type 2 diabetes, metabolic syndrome, and various inflammatory conditions.[1]

-

Respiratory Diseases: A number of derivatives exhibit dual activity as beta-2 adrenergic receptor agonists and M3 muscarinic receptor antagonists. This dual pharmacology makes them attractive candidates for the treatment of chronic obstructive pulmonary disease (COPD) and asthma, offering both bronchodilation and anticholinergic effects.

-

Pain and Inflammation: Vanilloid receptor 1 (VR1, also known as TRPV1) antagonism is another key therapeutic avenue for this class of compounds. By blocking the VR1 receptor, these derivatives can potentially alleviate neuropathic pain, inflammatory pain, and other conditions associated with VR1 hyperactivity.

-

Autoimmune Diseases and Cancer: Derivatives acting as agonists of the sphingosine-1-phosphate receptor 1 (S1P1) have shown potential in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as well as certain types of cancer.[2]

-

Oncology: Inhibition of the KIT tyrosine kinase receptor is a significant area of investigation for these compounds. Dysregulation of the KIT signaling pathway is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST), making KIT inhibitors a valuable therapeutic strategy.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for representative derivatives, providing a comparative overview of their potency and activity against their respective targets.

| Target | Derivative Type | Activity | IC50/EC50 (nM) | Reference |

| Serine Palmitoyltransferase | SPT Inhibitor | Inhibition | Data not publicly available in peer-reviewed literature | Patent: WO2008084300A1 |

| Beta-2 Adrenergic Receptor | Dual Agonist/Antagonist | Agonism | Data not publicly available in peer-reviewed literature | Patent: CA2849868A1 |

| M3 Muscarinic Receptor | Dual Agonist/Antagonist | Antagonism | Data not publicly available in peer-reviewed literature | Patent: CA2849868A1 |

| Vanilloid Receptor 1 (VR1) | VR1 Antagonist | Antagonism | 97 - 421 | Patent: 1893583 - EPO[4] |

| KIT Tyrosine Kinase | KIT Inhibitor | Inhibition | Data not publicly available in peer-reviewed literature | Patent: WO2024117179A1 |

| Sphingosine-1-Phosphate Receptor 1 (S1P1) | S1P1 Agonist | Agonism | Data not publicly available in peer-reviewed literature | Patent: US20090076070A1 |

Note: Much of the quantitative data for specific derivatives of this compound is currently held within patent literature and may not be available in peer-reviewed journals. The table will be updated as more data becomes publicly accessible.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new and improved therapeutic agents.

Serine Palmitoyltransferase (SPT) Inhibition

SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids with crucial roles in cell signaling and structure.[5][6] Inhibition of SPT by this compound derivatives can modulate the levels of key sphingolipids like ceramide and sphingosine-1-phosphate, thereby impacting downstream signaling events involved in insulin resistance, inflammation, and apoptosis.[7]

Dual Beta-2 Adrenergic Agonism and M3 Muscarinic Antagonism

In the airways, beta-2 adrenergic receptors and M3 muscarinic receptors play opposing roles in the regulation of smooth muscle tone. Beta-2 adrenergic receptor activation leads to bronchodilation via the Gs-adenylyl cyclase-cAMP pathway, while M3 muscarinic receptor activation causes bronchoconstriction through the Gq-phospholipase C-IP3-Ca2+ pathway.[1][8][9][10] Derivatives with dual activity can simultaneously promote bronchodilation and inhibit bronchoconstriction, offering a synergistic therapeutic effect.[11][12]

Vanilloid Receptor 1 (VR1) Antagonism

The VR1 receptor is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin.[13] Its activation on sensory neurons leads to the sensation of pain.[14][15] Antagonists of VR1 can block the influx of cations, thereby preventing the depolarization of nociceptive neurons and inhibiting the transmission of pain signals.[16][17]

KIT Tyrosine Kinase Inhibition

The KIT receptor tyrosine kinase plays a critical role in cell signaling pathways that govern cell proliferation, differentiation, and survival.[18][19][20] Activating mutations in the KIT gene can lead to constitutive activation of the receptor and uncontrolled cell growth, a hallmark of several cancers.[21][22] Inhibitors of KIT, including certain this compound derivatives, can block the downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby inducing apoptosis and inhibiting tumor growth.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the validation and advancement of research in this field. The following provides an overview of typical experimental protocols.

In Vitro Enzyme/Receptor Binding and Activity Assays

-

General Principle: To determine the potency of the derivatives, in vitro assays are conducted using purified enzymes or cells expressing the target receptor.

-

Serine Palmitoyltransferase (SPT) Inhibition Assay:

-

Method: A common method involves using a radioactive or fluorescently labeled substrate (e.g., [3H]serine or a fluorescently tagged palmitoyl-CoA). The reaction is initiated by adding the enzyme and the test compound. The amount of product formed is quantified by liquid scintillation counting or fluorescence measurement.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

-

Receptor Binding Assays (e.g., for B2AR, M3R, VR1, KIT, S1P1):

-

Method: Radioligand binding assays are frequently employed. Membranes from cells overexpressing the target receptor are incubated with a specific radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioligand is measured after separating the bound from the free ligand.

-

Data Analysis: Ki (inhibition constant) values are determined from competitive binding curves.

-

-

Functional Assays (e.g., for B2AR, M3R, S1P1):

-

Method: For GPCRs, functional assays often measure the levels of second messengers. For Gs-coupled receptors like B2AR, cAMP levels are measured using techniques like ELISA or FRET-based biosensors. For Gq-coupled receptors like M3R, intracellular calcium mobilization is monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).

-

Data Analysis: EC50 (for agonists) or IC50 (for antagonists) values are determined from dose-response curves.

-

-

VR1 Activation/Inhibition Assay:

-

Method: Calcium influx assays are standard. Cells expressing VR1 are loaded with a calcium-sensitive dye. The cells are then stimulated with a VR1 agonist (e.g., capsaicin) in the presence of varying concentrations of the test antagonist. The change in intracellular calcium is measured using a fluorescence plate reader or microscopy.

-

Data Analysis: IC50 values are calculated from the inhibition of the agonist-induced calcium response.

-

-

KIT Kinase Activity Assay:

-

Method: In vitro kinase assays typically use a purified recombinant KIT kinase domain, a substrate peptide, and ATP (often radiolabeled [γ-32P]ATP). The transfer of the phosphate group to the substrate is measured.

-

Data Analysis: IC50 values are determined by measuring the inhibition of kinase activity at different compound concentrations.

-

Cellular Assays

-

Cell Proliferation/Cytotoxicity Assays (for anticancer agents):

-

Method: The MTT or MTS assay is widely used. Cancer cells are treated with the test compounds for a defined period (e.g., 72 hours). The viability of the cells is then assessed by measuring the metabolic conversion of a tetrazolium salt to a colored formazan product.

-

Data Analysis: GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values are calculated.

-

-

Apoptosis Assays:

-

Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Data Analysis: The percentage of cells in early apoptosis, late apoptosis, and necrosis is determined.

-

In Vivo Models

-

Animal Models of Disease:

-

Metabolic Diseases: For evaluating SPT inhibitors, rodent models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) are often used. Key parameters measured include blood glucose levels, insulin sensitivity, and lipid profiles.

-

Respiratory Diseases: To assess dual B2AR agonists/M3R antagonists, animal models of bronchoconstriction (e.g., methacholine-induced bronchoconstriction in guinea pigs or mice) are employed. Lung function parameters are measured.

-

Pain: For VR1 antagonists, various rodent models of inflammatory pain (e.g., carrageenan- or CFA-induced paw edema) and neuropathic pain (e.g., chronic constriction injury of the sciatic nerve) are utilized. Nociceptive behaviors such as thermal hyperalgesia and mechanical allodynia are assessed.

-

Cancer: For KIT inhibitors, xenograft models where human cancer cells are implanted into immunocompromised mice are commonly used. Tumor growth is monitored over time, and the efficacy of the test compound is evaluated.

-

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a remarkable diversity of pharmacological activities, targeting key proteins involved in a range of debilitating diseases.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around this core structure is needed to optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Off-Target Effects: Comprehensive profiling of these derivatives against a broader panel of kinases and receptors is essential to identify and mitigate potential off-target toxicities.

-

Translational Studies: More extensive in vivo studies in relevant disease models are required to validate the therapeutic potential of these compounds and to identify promising candidates for clinical development.

-

Public Dissemination of Data: Encouraging the publication of detailed pharmacological data and experimental protocols in peer-reviewed journals will be crucial for accelerating progress in this field.

By continuing to explore the rich chemistry and biology of this compound derivatives, the scientific community is well-positioned to deliver innovative and effective treatments for a variety of unmet medical needs.

References

- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20090076070A1 - Hetero compound - Google Patents [patents.google.com]

- 3. WO2024117179A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof - Google Patents [patents.google.com]

- 4. SUBSTITUTED ARYLOXY-N-BICYCLOMETHYL ACETAMIDE COMPOUNDS AS VR1 ANTAGONISTS - Patent 1893583 [data.epo.org]

- 5. Serine Palmitoyltransferase (SPT)-related Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SPTLC1 serine palmitoyltransferase long chain base subunit 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. CA2849868A1 - New cyclohexylamine derivatives having .beta.2 adrenergic agonist and m3 muscarinic antagonist activities - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Capsaicin Activation of the Pain Receptor, VR1: Multiple Open States from Both Partial and Full Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endovanilloid signaling in pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. VR1 receptor modulators as potential drugs for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]

- 20. scholars.nova.edu [scholars.nova.edu]

- 21. KIT (gene) - Wikipedia [en.wikipedia.org]

- 22. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: Synthesis, Commercial Availability, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its commercial availability, synthetic methodologies, and known biological activities, with a focus on its potential applications in drug discovery and development.

Chemical Properties and Commercial Availability

This compound, with the CAS number 221289-88-9, is a stable, solid organic compound. While specific data on its melting point, boiling point, and solubility is not consistently available across suppliers, related benzimidazole derivatives exhibit moderate solubility in organic solvents and limited solubility in water.

Commercial Suppliers

A number of chemical suppliers offer this compound, typically with purities of 97% or higher. The following table summarizes the offerings from several prominent vendors.

| Supplier | Purity | Available Quantities |

| BeiJing Hwrk Chemicals Limted | ≥97.00% | 5g |

| Nanjing jinheyou Trading Co., Ltd. | ≥95%min | Grams |

| Weifang Yangxu Group Co., Ltd | 99% | Milligram to Kilogram |

| ChemBridge | 95% | 1g, 5g |

| BLDpharm | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of a substituted benzene derivative. A commonly cited method is the reaction of 3,4-diaminobenzonitrile with a carbonylating agent.

Experimental Protocol: Synthesis from 3,4-Diaminobenzonitrile

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

3,4-Diaminobenzonitrile

-

N,N'-Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF), anhydrous

-

Acetone

-

Hexane

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 3,4-diaminobenzonitrile (1.0 eq) in anhydrous THF.

-

To this solution, add N,N'-carbonyldiimidazole (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of acetone and hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as an off-white solid.

Expected Yield: Approximately 24-30%.

Synthesis Workflow

Applications in Drug Discovery and Development

The 2-oxo-2,3-dihydro-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Derivatives of this core have shown significant activity as modulators of serotonin (5-HT) receptors, particularly the 5-HT3 and 5-HT4 subtypes.[3][4][5]

Modulation of Serotonin Receptors

-

5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome.[6][7] Antagonists of this receptor are used as antiemetic agents, particularly in the context of chemotherapy.[7]

-

5-HT4 Receptor Modulation: The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This pathway is implicated in various physiological processes, including gastrointestinal motility and cognitive function. Modulators of the 5-HT4 receptor are being investigated for the treatment of gastrointestinal disorders and cognitive impairments.[9][10]

Potential Therapeutic Areas

Based on the known activities of related compounds, this compound and its derivatives represent promising leads for the development of novel therapeutics in the following areas:

-

Oncology (Supportive Care): As antiemetics to manage chemotherapy-induced nausea and vomiting.

-

Gastroenterology: For the treatment of motility disorders such as irritable bowel syndrome with constipation (IBS-C).

-

Neurology: For the potential treatment of cognitive disorders and depression.[10]

Signaling Pathways

The therapeutic potential of 2-oxo-2,3-dihydro-1H-benzimidazole derivatives is intrinsically linked to their ability to modulate specific cellular signaling pathways.

5-HT3 Receptor Signaling

As a ligand-gated ion channel, the 5-HT3 receptor mediates rapid excitatory neurotransmission.[6] Antagonism of this receptor by a benzimidazole derivative would block the influx of cations (Na+, K+, Ca2+), thereby inhibiting neuronal depolarization.

5-HT4 Receptor Signaling

The 5-HT4 receptor, a Gs-protein coupled receptor, initiates a downstream signaling cascade upon activation.[8] Modulation of this pathway by a benzimidazole derivative could either enhance or inhibit the production of cAMP, leading to diverse physiological effects.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed.

Conclusion

This compound is a readily accessible synthetic building block with significant potential for the development of novel therapeutics. Its core structure is a key pharmacophore for targeting serotonin receptors, opening avenues for the discovery of new treatments for a range of disorders. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the chemistry and pharmacology of this promising compound.

References

- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE | 221289-88-9 [chemicalbook.com]

- 2. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 7. Serotonin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Serotonin 5-HT4 receptors: A new strategy for developing fast acting antidepressants? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors derived from the versatile scaffold, 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile. This document outlines detailed synthetic protocols, presents key quantitative data for synthesized inhibitors, and illustrates the relevant biological signaling pathways.

Introduction

The benzimidazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The targeted inhibition of specific kinases has emerged as a successful therapeutic strategy.[3] The starting material, this compound, offers a robust platform for the development of novel kinase inhibitors due to its synthetic tractability and the proven biological activity of its derivatives.[4] This document details the synthesis of this key starting material and subsequent derivatization to yield potent kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), among others.

Synthesis of the Core Scaffold

A reliable synthesis of the starting material, this compound, is crucial for the subsequent development of kinase inhibitors. A common and effective method involves the cyclization of 3,4-diaminobenzonitrile with a carbonyl source.[5]

Protocol 1: Synthesis of this compound[5]

Materials:

-

3,4-Diaminobenzonitrile

-

1,1'-Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF), anhydrous

-

Acetone

-

Hexane

-

Silica gel for column chromatography

-

Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Under an argon atmosphere, dissolve 3,4-diaminobenzonitrile (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of acetone and hexane (e.g., 40% acetone in hexane) as the eluent.

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as an off-white solid.

-

Characterize the final product by ¹H NMR and mass spectrometry.

Derivatization for Kinase Inhibitor Synthesis

The this compound scaffold can be chemically modified at several positions to generate a library of potential kinase inhibitors. Key transformations include N-alkylation or N-arylation of the benzimidazole core and conversion of the nitrile group into other functional groups, such as amides or carboxylic acids, which can then be further derivatized.

Protocol 2: General Procedure for N-Alkylation of this compound

Materials:

-

This compound

-

Appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Standard work-up and purification reagents

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent, add the base (1.1 - 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Conversion of the Nitrile to a Carboxamide

The nitrile functionality can be a precursor to a carboxamide, a common pharmacophore in kinase inhibitors that can participate in hydrogen bonding interactions within the kinase active site.

Materials:

-

N-substituted this compound

-

Strong acid (e.g., concentrated sulfuric acid) or base (e.g., sodium hydroxide) for hydrolysis

-

Appropriate amine for amide coupling

-

Coupling agents (e.g., HATU, HOBt, EDC)

-

A suitable solvent (e.g., DMF, dichloromethane)

Procedure (Two-step: Hydrolysis followed by Amide Coupling):

-

Step 1: Hydrolysis of the Nitrile to Carboxylic Acid

-

Treat the nitrile-containing compound with a strong acid or base in an aqueous solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction and neutralize with an appropriate acid or base to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the solid product.

-

-

Step 2: Amide Coupling

-

Dissolve the carboxylic acid (1.0 eq) in a suitable solvent.

-

Add the coupling agents (e.g., HATU (1.1 eq), HOBt (1.1 eq), and a base like DIPEA (2.0 eq)).

-

Stir the mixture for 15-30 minutes at room temperature.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the final amide product by column chromatography.

-

Quantitative Data of Synthesized Kinase Inhibitors

The following tables summarize the inhibitory activities of various kinase inhibitors derived from benzimidazole scaffolds, providing a benchmark for newly synthesized compounds.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Series A | |||

| Compound 8 | VEGFR-2 | 6.7 | [6] |

| Compound 9 | VEGFR-2 | 8.9 | [6] |

| Compound 15 | VEGFR-2 | 8.9 | [6] |

| Series B | |||

| Compound 4c | VEGFR-2 | 475 | [7] |

| Compound 4d | VEGFR-2 | 618 | [7] |

| Series C | |||

| Compound 6i | EGFR | 78 | [8] |

| Compound 10e | EGFR | 73 | [8] |

| Series D | |||

| Compound 23 | CK1δ | 98.6 | [4] |

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Signaling Pathways and Experimental Workflow

Understanding the cellular context in which these inhibitors function is critical. The following diagrams illustrate key signaling pathways targeted by benzimidazole-based kinase inhibitors and a general workflow for their synthesis and evaluation.

Caption: General workflow for kinase inhibitor synthesis.

Caption: Simplified EGFR signaling pathway.

Caption: Simplified VEGFR-2 signaling pathway.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 3. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 7. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

experimental protocol for the synthesis of "2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The described method involves the cyclization of 3,4-diaminobenzonitrile with N,N'-carbonyldiimidazole in tetrahydrofuran at room temperature. This process yields the desired product, which can be purified by silica gel column chromatography. All relevant quantitative data and characterization are provided to ensure reproducibility.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The 2-oxo-benzimidazole scaffold, in particular, is a core structure in numerous therapeutic agents. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential applications in drug discovery. This document outlines a straightforward and reliable laboratory-scale synthesis of this valuable intermediate.

Reaction Scheme

Experimental Protocol

Materials:

-

3,4-Diaminobenzonitrile

-

N,N'-Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF), anhydrous

-

Acetone, HPLC grade

-

Hexane, HPLC grade

-

Silica gel for column chromatography

-

Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 3,4-diaminobenzonitrile (200 mg, 1.5 mmol) in anhydrous tetrahydrofuran (10 mL) under an argon atmosphere, add N,N'-carbonyldiimidazole (243 mg, 1.5 mmol).[1][2]

-

Stir the resulting reaction mixture at room temperature for 16 hours.[1][2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[1][2]

-

Purify the crude product by silica gel column chromatography using a 40% acetone/hexane mixture as the eluent.[1][2]

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to afford this compound as an off-white solid.

Data Presentation

| Parameter | Value |

| Starting Material 1 | 3,4-Diaminobenzonitrile (200 mg, 1.5 mmol) |

| Starting Material 2 | N,N'-Carbonyldiimidazole (243 mg, 1.5 mmol) |

| Solvent | Tetrahydrofuran (10 mL) |

| Reaction Time | 16 hours |

| Reaction Temperature | Room Temperature |

| Product Appearance | Off-white solid |

| Yield | 60 mg (24%) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.16 (br s, 1H), 11.04 (br s, 1H), 7.39 (dd, J = 8.1, 1.6 Hz, 1H), 7.30 (s, 1H), 7.06 (d, J = 8.2 Hz, 1H)[1][2] |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Purification of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile by Silica Gel Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its purification is a critical step following synthesis to ensure the removal of impurities, unreacted starting materials, and byproducts. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds based on their polarity.

Data Presentation

The following table summarizes the quantitative data obtained from a documented purification of this compound.

| Parameter | Value | Reference |

| Mobile Phase | 40% Acetone in Hexane | [1][2] |

| Stationary Phase | Silica Gel | [1][2] |

| Starting Material (Crude Product) | From the reaction of 3,4-diaminobenzonitrile (200 mg, 1.5 mmol) and N,N'-carbonyldiimidazole (243 mg, 1.5 mmol) | [1][2] |

| Final Product | This compound | [1] |

| Yield | 24% (60 mg, 0.37 mmol) | [1][2] |

| Appearance | Off-white solid | [1][2] |

Experimental Protocol

This protocol details the purification of crude this compound using silica gel column chromatography. The choice of solvents and their ratios are crucial for effective separation.[3]

1. Materials and Reagents:

-

Crude this compound

-

Silica gel (for column chromatography, e.g., 60-120 mesh)[4]

-

Acetone (ACS grade or higher)

-

n-Hexane (ACS grade or higher)

-

Tetrahydrofuran (THF)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (optional)

-

Collection tubes or flasks

-

Rotary evaporator

2. Preparation of the Mobile Phase (Eluent):

-

Prepare a 40% acetone in hexane solution. For example, to prepare 500 mL of the eluent, mix 200 mL of acetone with 300 mL of n-hexane.

-

Ensure thorough mixing to create a homogeneous solution.

3. Column Packing:

-

Select a glass column of appropriate size. The amount of silica gel used is typically 20-50 times the weight of the crude sample.[5]

-

Insert a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.

-

Prepare a slurry of silica gel in the mobile phase.

-

Pour the slurry into the column, ensuring no air bubbles are trapped within the packed bed.[6]

-

Gently tap the column to ensure even packing.

-

Allow the excess solvent to drain until it is level with the top of the silica gel. Do not let the column run dry.

4. Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as THF, in which the crude product is soluble.[1]

-

Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel. This is done by dissolving the crude product, adding a small amount of silica gel, and then removing the solvent under reduced pressure.

-

Carefully add the prepared sample to the top of the packed silica gel column.[6]

5. Elution and Fraction Collection:

-

Carefully add the mobile phase (40% acetone/hexane) to the top of the column without disturbing the sample layer.

-

Begin the elution process by allowing the mobile phase to flow through the column under gravity or with gentle pressure.

-

Collect the eluent in small fractions using collection tubes or flasks.

-

The progress of the separation can be monitored by Thin Layer Chromatography (TLC).[3]

6. Monitoring the Separation by TLC:

-

Spot small aliquots from the collected fractions onto a TLC plate.

-

Develop the TLC plate in a chamber containing the mobile phase (40% acetone/hexane).

-

Visualize the separated spots under a UV lamp.

-

Fractions containing the pure desired compound (as determined by a single spot on the TLC plate with the expected Rf value) should be combined.

7. Isolation of the Purified Product:

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

The resulting solid is the purified this compound.

-

The purity of the final product can be confirmed by analytical techniques such as NMR spectroscopy.[1][2]

Visualizations

Caption: Workflow for the purification of this compound.

References

- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE | 221289-88-9 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.uvic.ca [web.uvic.ca]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: The Use of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 2-oxo-2,3-dihydro-1H-benzimidazole (benzimidazolone) moiety, in particular, is a key structural feature in numerous antagonists for various receptors. The solid-phase synthesis (SPOS) of libraries based on such scaffolds offers a powerful tool for the rapid exploration of structure-activity relationships (SAR) and the discovery of new drug candidates.

This document outlines a proposed application for 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile as a versatile building block in solid-phase organic synthesis. While direct literature precedent for the solid-phase application of this specific molecule is limited, its functional handles—two secondary amine-like nitrogens and a nitrile group—present multiple opportunities for immobilization, diversification, and modification on a solid support. This application note provides a hypothetical, yet plausible, framework for leveraging this molecule in the generation of diverse benzimidazolone-based compound libraries.

Core Scaffold: this compound

| Structure | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 221289-88-9 | C₈H₅N₃O | 159.15 g/mol |

Proposed Solid-Phase Synthesis Workflow

The proposed strategy involves the initial immobilization of the this compound scaffold onto a suitable solid support, followed by diversification at the remaining free NH position and/or chemical transformation of the nitrile functionality. A final cleavage step releases the modified benzimidazolone derivatives from the resin.

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of the scaffold to a Wang resin via a Mitsunobu reaction, utilizing one of the NH groups of the benzimidazolone ring.

Materials:

-

Wang Resin (100-200 mesh, 1.0 mmol/g loading)

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Wang resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Wash the resin with DMF (3 x 10 mL) and then with anhydrous THF (3 x 10 mL).

-

In a separate flask, dissolve this compound (477 mg, 3.0 mmol) and PPh₃ (787 mg, 3.0 mmol) in anhydrous THF (15 mL).

-

Add this solution to the swollen resin.

-

Slowly add DIAD (0.59 mL, 3.0 mmol) to the resin slurry at 0 °C.

-

Shake the reaction mixture at room temperature for 16 hours.

-

Filter the resin and wash sequentially with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

Table 1: Hypothetical Loading Efficiency for Immobilization

| Entry | Resin | Scaffold Equivalents | Reagent Equivalents (PPh₃, DIAD) | Reaction Time (h) | Loading Efficiency (%)* |

| 1 | Wang | 3.0 | 3.0 | 16 | 85 |

| 2 | Wang | 2.0 | 2.0 | 16 | 78 |

| 3 | Wang | 3.0 | 3.0 | 24 | 88 |

*Loading efficiency can be determined by cleavage of a small sample of the resin and quantification of the released scaffold by UV-Vis spectroscopy or LC-MS.

Protocol 2: N-Alkylation of the Resin-Bound Benzimidazolone

This protocol outlines the diversification of the immobilized scaffold by alkylation of the remaining free NH group.

Materials:

-

Resin-bound this compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous DMF

Procedure:

-

Swell the resin-bound scaffold (0.5 g, ~0.4 mmol) in anhydrous DMF (5 mL) for 30 minutes.

-

Add K₂CO₃ (276 mg, 2.0 mmol) and the alkyl halide (e.g., benzyl bromide, 0.24 mL, 2.0 mmol) to the resin slurry.

-

Shake the reaction mixture at 60 °C for 12 hours.

-

Filter the resin and wash sequentially with DMF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

Table 2: Hypothetical Yields for N-Alkylation

| Entry | Alkyl Halide (R-X) | Base | Temperature (°C) | Reaction Time (h) | Conversion (%)* |

| 1 | Benzyl bromide | K₂CO₃ | 60 | 12 | >95 |

| 2 | Ethyl iodide | Cs₂CO₃ | 50 | 16 | >95 |

| 3 | Propargyl bromide | K₂CO₃ | 60 | 12 | 92 |

*Conversion can be monitored by a test cleavage and LC-MS analysis of the crude product.

Protocol 3: Modification of the Nitrile Group - Reduction to a Primary Amine